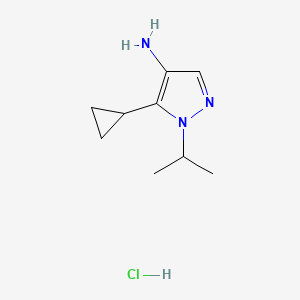

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .

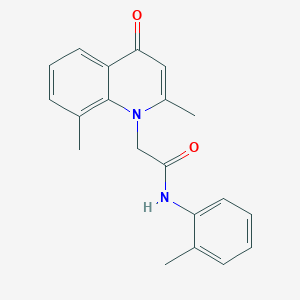

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The pyrazole ring is substituted with a cyclopropyl group and a propan-2-yl group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.23 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Applications De Recherche Scientifique

Reactivity in Palladium-catalyzed Arylations

The compound's derivatives, particularly those bearing a cyclopropyl group at the C3 position, have been successfully employed in palladium-catalyzed direct C4-arylations. This process allows for the regioselective synthesis of C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, showing significant tolerance towards a wide variety of functional groups on the aryl bromide. This method provides a pathway for the synthesis of complex pyrazole derivatives with potential applications in medicinal chemistry and materials science (Sidhom et al., 2018).

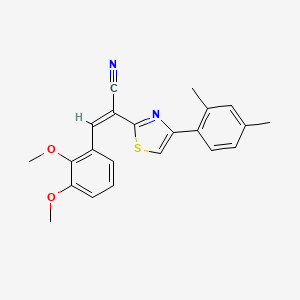

Multicomponent Domino Reactions

The compound and its derivatives have been synthesized through L-proline-catalyzed, multicomponent domino reactions in aqueous media. This process leads to the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials. The synthesis involves the creation of multiple bonds, showcasing the compound's versatility in facilitating complex chemical reactions with high yield and potential for generating biologically active molecules (Prasanna et al., 2013).

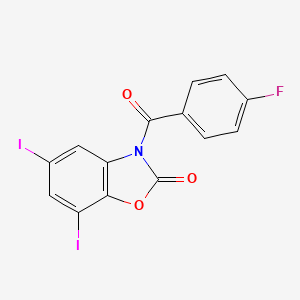

N-Cyclopropylation of Cyclic Amides and Azoles

A novel methodology has been developed for the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This technique allows for the efficient introduction of the cyclopropyl group to nitrogen-containing heterocycles, highlighting the compound's utility in accessing a wide range of N-cyclopropylated products with potential pharmacological activities (Gagnon et al., 2007).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Research has also explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including derivatives of the compound . This modification enhances the hydrogels' swelling properties and thermal stability, suggesting applications in biomedical fields such as drug delivery systems and tissue engineering (Aly et al., 2015).

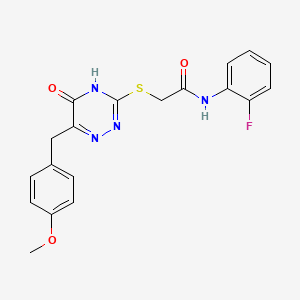

Synthesis of Antimicrobial Agents

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, demonstrating potent activity against a range of bacterial and fungal strains. This suggests the potential of these derivatives in developing new antimicrobial agents to combat resistant pathogens (Raju et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-cyclopropyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-6(2)12-9(7-3-4-7)8(10)5-11-12;/h5-7H,3-4,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKSPWKLDJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)

![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)